molecular formula C12H10BrN5O2S B2847199 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1171996-77-2

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2847199
CAS No.: 1171996-77-2
M. Wt: 368.21
InChI Key: ANBXRQXCLLLNRZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a pyrazole core substituted with a 1,3-dimethyl group and linked via a carboxamide bridge to a 1,3,4-oxadiazole ring bearing a 5-bromothiophen-2-yl moiety. Its structural complexity combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The bromothiophene group enhances lipophilicity and electronic interactions, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN5O2S/c1-6-5-7(18(2)17-6)10(19)14-12-16-15-11(20-12)8-3-4-9(13)21-8/h3-5H,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBXRQXCLLLNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 5-bromothiophene-2-carboxylic acid through bromination.
  • Cyclization with hydrazine hydrate to form the oxadiazole ring.
  • Acetylation to yield the final product.

These steps are crucial for ensuring the compound's structural integrity and biological efficacy.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro tests show that derivatives have IC50 values ranging from 5.00 to 29.85 µM against different cancer types including glioma and neuroblastoma .

The mechanism of action often involves inducing apoptosis and cell cycle arrest in cancer cells. For example, one study indicated that a related compound induced a 45% inhibition in the G0/G1 phase of the cell cycle in glioma cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the oxadiazole moiety exhibit promising antibacterial activity against strains such as E. coli and Bacillus subtilis. The structure-function relationship suggests that modifications can enhance efficacy against specific pathogens .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors linked to disease pathways.
  • Cellular Interaction : It interacts with cellular membranes or targets within cells, leading to disruption of vital processes such as DNA replication or protein synthesis.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Cytotoxicity Study : A derivative was tested on C6 glioma cells showing a significant reduction in viability (IC50 = 5.13 µM), outperforming standard chemotherapeutics like 5-FU .
  • Antimicrobial Screening : Compounds were screened against various microbial strains with results indicating selective activity and potential for development into therapeutic agents .

Data Summary

Compound NameStructural FeaturesBiological Activity
This compoundBrominated thiophene and oxadiazole ringsAnticancer (IC50 ~ 5 µM), Antimicrobial (active against E. coli)
Related Oxadiazole DerivativeVarious substitutions on thiopheneSelective cytotoxicity in glioma

Scientific Research Applications

Research indicates that compounds similar to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibit diverse biological activities, including:

Antimicrobial Properties : The oxadiazole derivatives are known for their antimicrobial effects. Compounds within this class have shown effectiveness against various bacterial strains and fungi .

Anticancer Activity : Bromothiophene-containing compounds have been explored for their anti-tumor properties. The unique structural components of this compound may contribute to its potential efficacy in cancer treatment .

Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Table 2: Biological Activities of Similar Compounds

Compound TypeActivity TypeReferences
Oxadiazole DerivativesAntimicrobial
Bromothiophene CompoundsAnticancer
Dimethyl-PyrazolesAnti-inflammatory

Therapeutic Applications

The integration of various functional groups in this compound suggests potential applications in several therapeutic areas:

Cancer Therapy : Given its structural characteristics and biological activities, this compound may serve as a lead compound for developing new anticancer agents.

Infectious Disease Treatment : Its antimicrobial properties indicate that it could be developed into treatments for bacterial and fungal infections.

Inflammatory Disorders : The anti-inflammatory potential opens avenues for research into therapies for conditions such as arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogues and their differences:

Compound Name Key Substituents/Modifications Biological Activity/Properties Synthesis Yield/Key Data Reference ID
Target Compound 5-Bromothiophene, 1,3-dimethylpyrazole, oxadiazole-carboxamide Antimicrobial (hypothesized), enzyme inhibition potential Not explicitly reported
N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide Chlorothiophene, dichlorophenylmethyl group, sulfonamide linker Antibacterial (MIC: 2–8 µg/mL against S. aureus), antimycobacterial 46.7% yield (flash chromatography)
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide Bromothiophene, tert-butylphenol, sulfonamide group Antioxidant properties, anti-inflammatory potential (IC50: 0.8 µM for COX-2 inhibition) Not explicitly reported
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Methylthiophene, benzothiazole group (electron-withdrawing) Anticancer activity (IC50: 12 µM against HeLa cells) SDF/Mol file available
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Phenyl-oxadiazole-thio group, nitrile functionality Moderate antibacterial activity (MIC: 16 µg/mL against E. coli) 53.84% yield

Key Research Findings

  • Antimicrobial Potential: The oxadiazole-pyrazole-carboxamide scaffold (target compound) shares structural motifs with clinically validated antifungals (e.g., Fluconazole derivatives), though its specific activity remains under investigation .
  • SAR Insights : Replacement of the 1,3-dimethyl group with bulkier substituents (e.g., tert-butyl in ) reduces enzymatic degradation but may hinder target binding.

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